2-(Bromomethyl)prop-2-enoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClO/c1-3(2-5)4(6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNDOBCLNHLYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00763183 | |
| Record name | 2-(Bromomethyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00763183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110224-50-5 | |
| Record name | 2-(Bromomethyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00763183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromomethyl Prop 2 Enoyl Chloride and Its Precursors
Established Synthetic Pathways for the Compound
Established synthetic routes to 2-(bromomethyl)prop-2-enoyl chloride are predominantly centered on the preparation of the corresponding carboxylic acid followed by a halogenation step to yield the final acyl chloride.
Conversion from Corresponding Carboxylic Acids and Esters
The most common approach to synthesizing this compound involves a two-step process. The initial step is the synthesis of 2-(bromomethyl)acrylic acid, which is then converted to the desired acyl chloride.
A well-documented method for the preparation of 2-(bromomethyl)acrylic acid starts from diethyl bis(hydroxymethyl)malonate. This starting material is treated with hydrobromic acid to yield α-(bromomethyl)acrylic acid. The subsequent conversion of 2-(bromomethyl)acrylic acid to this compound can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are commonly employed for the conversion of carboxylic acids to their corresponding acyl chlorides. While specific literature detailing the reaction conditions for 2-(bromomethyl)acrylic acid is not abundant, the general principles of these conversions are well-established in organic synthesis. For instance, the reaction of acrylic acid with benzoyl chloride is an effective method for preparing acryloyl chloride, and similar reactivity is expected for its bromomethyl derivative. A continuous-flow methodology has also been developed for the synthesis of unstable acid chlorides like acryloyl chloride, utilizing reagents such as thionyl chloride or oxalyl chloride, which could be adapted for the synthesis of the title compound.
| Starting Material | Reagent(s) | Intermediate/Product | Reference |
| Diethyl bis(hydroxymethyl)malonate | Hydrobromic acid | 2-(Bromomethyl)acrylic acid | N/A |
| 2-(Bromomethyl)acrylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | This compound | General Knowledge |
| Acrylic acid | Benzoyl chloride | Acryloyl chloride | wikipedia.org |
Direct Halogenation Approaches to Related Structures
Direct halogenation of a precursor that already contains the acryloyl chloride moiety presents an alternative synthetic strategy. One such approach could be the allylic bromination of methacryloyl chloride. Allylic bromination typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator or light to introduce a bromine atom at the carbon adjacent to a double bond. This method would theoretically convert methacryloyl chloride directly into this compound. However, the reactivity of the acyl chloride group under these conditions and potential side reactions, such as addition to the double bond, would need to be carefully considered.
Advanced Synthetic Strategies for Analogs and Derivatives
Recent research has focused on developing more sophisticated synthetic methods for analogs and derivatives of this compound, enabling the construction of complex molecular architectures.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, offer an efficient approach to generate derivatives. A notable example is the phosphine-catalyzed domino regio- and stereo-selective hexamerization of 2-(bromomethyl)acrylates. acs.orgnih.govresearchgate.netacs.orgnih.gov In this process, six units of a 2-(bromomethyl)acrylate assemble in the presence of a phosphine (B1218219) catalyst to form a polyalkenyl adduct containing two cyclohexenyl rings. acs.orgnih.govresearchgate.netacs.orgnih.gov This reaction proceeds with high regio- and stereoselectivity, forming multiple new carbon-carbon bonds and stereocenters in a single step. acs.orgnih.govresearchgate.netacs.orgnih.gov
| Reaction Type | Substrate | Catalyst | Product | Key Features |
| Domino Hexamerization | 2-(Bromomethyl)acrylates | Phosphine | Polyalkenyl adduct with two cyclohexenyl rings | High regio- and stereoselectivity, formation of multiple C-C bonds and stereocenters in one pot. acs.orgnih.govresearchgate.netacs.orgnih.gov |
Stereoselective and Regioselective Synthesis
The development of stereoselective and regioselective synthetic methods is crucial for controlling the three-dimensional arrangement of atoms in a molecule. In the context of derivatives of this compound, indium-mediated reactions have been utilized for the stereoselective synthesis of α-methylene-γ-butyrolactams from ethyl 2-(bromomethyl)acrylate and chiral sulfinyl aldimines. crossref.org This approach allows for the controlled formation of stereocenters in the resulting lactam rings.
Furthermore, the aforementioned phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates is a prime example of a highly regio- and stereoselective process, where the arrangement of the monomer units in the final product is precisely controlled. acs.orgnih.govresearchgate.netacs.orgnih.gov
Photoinduced Synthetic Transformations
Photoinduced reactions offer a powerful and often green alternative to traditional thermal methods for chemical synthesis. These reactions are initiated by the absorption of light, which can lead to the formation of highly reactive intermediates such as radicals. In the context of synthesizing this compound and its precursors, photochemical methods could potentially be employed for the selective introduction of the bromomethyl group.
While direct photoinduced synthesis of this compound is not extensively documented in publicly available scientific literature, the principles of photochemistry suggest plausible pathways involving the transformation of suitable precursors. One such approach involves the photoinduced free-radical bromination of a precursor containing a methyl group at the alpha-position to the carbonyl group.
A key precursor for such a transformation is 2-methylacrylic acid or its derivatives. The methyl group in these compounds is allylic to the carbon-carbon double bond, making it susceptible to free-radical substitution. The general mechanism for photoinduced allylic bromination involves the following steps:
Initiation: A bromine source, such as N-bromosuccinimide (NBS), is photolytically cleaved by UV or visible light to generate bromine radicals.
Propagation: The bromine radical abstracts a hydrogen atom from the allylic methyl group of the 2-methylacrylic acid derivative, forming a resonance-stabilized allylic radical and hydrogen bromide. This allylic radical then reacts with another molecule of the bromine source to yield the desired 2-(bromomethyl)acrylic acid derivative and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radical species.
A study on the UV-photo-induced telomerization of acrylic monomers in the presence of tetrabromomethane (CBr4) as a telogen (a molecule that acts as a chain transfer agent) provides insights into the generation of bromine radicals and their subsequent reactions under photochemical conditions. nih.gov In this process, UV irradiation initiates the formation of bromine radicals from CBr4, which can then participate in addition and abstraction reactions. nih.gov While this study focuses on polymerization, the underlying principle of photoinduced bromine radical generation is relevant to potential synthetic strategies for 2-(bromomethyl)acrylic acid derivatives.
The following table summarizes the key aspects of a hypothetical photoinduced synthesis of a precursor to this compound based on these principles.
| Parameter | Description | Relevant Findings |
| Precursor | 2-Methylacrylic acid or its ester derivatives | The methyl group is allylic and susceptible to radical bromination. |
| Bromine Source | N-Bromosuccinimide (NBS) or Tetrabromomethane (CBr4) | These reagents are common sources of bromine radicals under photochemical conditions. nih.gov |
| Light Source | UV or high-intensity visible light | Necessary to initiate the homolytic cleavage of the bromine source to form radicals. nih.gov |
| Solvent | Aprotic, non-reactive solvents such as carbon tetrachloride or dichloromethane | To dissolve the reactants and facilitate the reaction without participating in it. |
| Initiator | A radical initiator (optional, depending on the bromine source and light intensity) | Can be used to increase the efficiency of radical generation. |
| Product | 2-(Bromomethyl)acrylic acid or its ester derivative | This would be the direct precursor to this compound. |
Once the precursor, 2-(bromomethyl)acrylic acid, is synthesized via a photoinduced method, it can be converted to the target compound, this compound, using standard chlorinating agents such as thionyl chloride or oxalyl chloride. This two-step process, combining a photochemical bromination with a subsequent chlorination, represents a viable, albeit not directly documented, synthetic route.
Further research is required to establish specific reaction conditions, yields, and selectivity for the photoinduced synthesis of 2-(bromomethyl)acrylic acid and its subsequent conversion to this compound. However, the foundational principles of photochemistry and free-radical reactions provide a strong basis for the feasibility of such a synthetic strategy.
Reaction Mechanisms and Reactivity of 2 Bromomethyl Prop 2 Enoyl Chloride
Mechanistic Investigations of Acyl Chloride Reactivity
The acyl chloride functional group is a derivative of a carboxylic acid and is known for its high reactivity, primarily due to the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon. libretexts.orgyoutube.com This polarization makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org
The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com This process occurs via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is typically unstable and rapidly collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion. youtube.comyoutube.com
The general pathway can be summarized as follows:
Nucleophilic Addition: A nucleophile (Nu:) adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl⁻), a good leaving group. youtube.com
This mechanism is common for reactions with a variety of nucleophiles, leading to the formation of different carboxylic acid derivatives. wikipedia.org For instance, reaction with water yields the corresponding carboxylic acid, alcohols produce esters, and amines generate amides. wikipedia.org
Table 1: Nucleophilic Acyl Substitution Reactions of 2-(Bromomethyl)prop-2-enoyl Chloride
| Nucleophile (Nu-H) | Product | Product Class |
| Water (H₂O) | 2-(Bromomethyl)propenoic acid | Carboxylic Acid |
| Alcohol (R'OH) | Alkyl 2-(bromomethyl)propenoate | Ester |
| Ammonia (NH₃) | 2-(Bromomethyl)propenamide | Primary Amide |
| Primary Amine (R'NH₂) | N-Alkyl-2-(bromomethyl)propenamide | Secondary Amide |
| Secondary Amine (R'₂NH) | N,N-Dialkyl-2-(bromomethyl)propenamide | Tertiary Amide |
The bromomethyl group (-CH₂Br) attached to the α-carbon plays a significant role in the reactivity of the acyl chloride. Its influence is primarily electronic and steric.
Electronic Effect: The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, further increasing the partial positive charge on the already electrophilic carbonyl carbon. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack compared to unsubstituted acryloyl chloride.
Steric Effect: The bromomethyl group introduces some steric hindrance around the carbonyl carbon, which could potentially slow down the rate of nucleophilic attack. However, for most nucleophiles, the electronic activating effect is expected to be the dominant factor.
Alternative Reaction Site: The bromomethyl group itself contains an electrophilic carbon atom susceptible to S\N2 reactions and a bromine atom that can be involved in other transformations. This creates the potential for intramolecular reactions or sequential reactions at different sites, depending on the reaction conditions and the nature of the nucleophile. For instance, α-(halomethyl)acrylates are known to undergo nucleophilic conjugate substitution reactions. tandfonline.com
Vinylic Reactivity (C=C Double Bond)
The C=C double bond in this compound is part of an α,β-unsaturated carbonyl system. The strong electron-withdrawing nature of the adjacent acyl chloride group deactivates the double bond towards electrophilic attack but activates it for nucleophilic attack (conjugate addition).
Electrophilic addition is a characteristic reaction of alkenes. libretexts.orgchemistrystudent.com The reaction is initiated by an electrophile attacking the electron-rich pi bond of the C=C double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org
However, in this compound, the C=C double bond is electron-deficient due to the powerful electron-withdrawing effect of the adjacent carbonyl and bromomethyl groups. This significantly reduces its nucleophilicity, making it less reactive towards electrophiles than simple alkenes. Reactions with strong electrophiles, such as hydrogen halides (HX), would proceed via the more stable carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the carbon with more hydrogen atoms. In this case, addition of H-X would likely lead to the formation of a tertiary carbocation at the α-position, which is stabilized by the adjacent carbonyl group.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgyoutube.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
The C=C double bond in this compound, being substituted with the strongly electron-withdrawing acyl chloride and bromomethyl groups, is an excellent dienophile. masterorganicchemistry.com It can react readily with electron-rich dienes to form cyclohexene (B86901) derivatives. The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously. youtube.com When both the diene and dienophile are unsymmetrical, the reaction is regioselective, with a preference for the formation of "ortho" (1,2) or "para" (1,4) substituted products over the "meta" (1,3) product. masterorganicchemistry.com
Table 2: Diels-Alder Reaction Profile
| Feature | Description |
| Reaction Type | [4+2] Cycloaddition |
| Role of Compound | Dienophile |
| Activating Groups | -COCl (Acyl chloride), -CH₂Br (Bromomethyl) |
| Reactivity | High, due to electron-withdrawing substituents |
| Stereochemistry | Stereospecific (stereochemistry of reactants is retained in the product) |
| Regioselectivity | Governed by electronic effects, typically favoring "ortho" and "para" isomers |
The electron-deficient nature of the C=C double bond makes it highly susceptible to nucleophilic attack in a reaction known as conjugate addition or Michael addition. This is a characteristic reaction of α,β-unsaturated carbonyl compounds. A nucleophile attacks the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then typically protonated to give the final 1,4-addition product.
This pathway is particularly important for soft nucleophiles, such as amines, thiols, and enolates. Studies on similar compounds, such as alkyl acrylates, have demonstrated the feasibility of conjugate additions with various nucleophiles. researchgate.netbeilstein-journals.orguantwerpen.be The presence of the α-bromomethyl group in the target molecule adds another layer of complexity, as subsequent intramolecular cyclization or elimination reactions may occur after the initial conjugate addition.
Halogen-Specific Reactivity (C-Br Bond)
The carbon-bromine (C-Br) bond in the bromomethyl group is a key site of reactivity, distinct from the acyl chloride. Its allylic position enhances its susceptibility to both nucleophilic substitution and radical processes.
Substitution Reactions
The primary reaction pathway for the C-Br bond is nucleophilic substitution, where a nucleophile displaces the bromide ion. The allylic nature of the carbon atom can facilitate this process, potentially through an SN2 or SN2' mechanism, although SN2 at the primary carbon is most common. A variety of nucleophiles can be employed to modify this position, leading to a diverse range of functionalized acrylate (B77674) derivatives.
For instance, the bromine end-group of polymers prepared via Atom Transfer Radical Polymerization (ATRP), which share the alkyl bromide functionality, can be readily converted into other groups. researchgate.net A notable example is the transformation into a thiol functionality, which proceeds through a thioacetate (B1230152) intermediate formed by nucleophilic attack of a thioacetate salt. researchgate.net This demonstrates the susceptibility of the C-Br bond to displacement by sulfur-based nucleophiles. Similarly, nitrogen nucleophiles are effective; studies on related molecules like methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate show that an intramolecular SN2 reaction, where a secondary amine displaces the bromide, is a key step in forming bicyclic structures like indolizidine. researchgate.net
| Nucleophile | Product Type | Significance | Reference |
|---|---|---|---|
| Thioacetate (CH₃COS⁻) | Thioester, subsequently Thiol (-SH) | Introduces sulfur functionality, useful for "click" chemistry or self-assembly. | researchgate.net |
| Amines (R₂NH) | Substituted Amines (-NR₂) | Forms carbon-nitrogen bonds, key for synthesizing nitrogen-containing heterocycles. | researchgate.net |
| Azide (B81097) (N₃⁻) | Azide (-N₃) | Precursor for amines (via reduction) or triazoles (via cycloaddition). | cmu.edu |
Radical Reactions and Electron Transfer Processes
The C-Br bond in this compound is well-suited to participate in radical reactions, particularly Atom Transfer Radical Polymerization (ATRP). ethz.ch In ATRP, the C-Br bond can be reversibly and homolytically cleaved by a transition-metal catalyst (typically a copper(I) complex) in an electron transfer process. ethz.chyoutube.com This generates a carbon-centered radical that can initiate polymerization and a copper(II)-bromide complex. ethz.ch The reversible nature of this activation/deactivation cycle allows for controlled polymerization, yielding polymers with well-defined architectures. cmu.eduethz.ch
A related compound, methyl 2-(bromomethyl)acrylate (the methyl ester of the parent acid), has been shown to be an efficient chain-transfer agent in radical polymerizations. cmu.edu This activity proceeds via an addition-fragmentation mechanism, where a propagating radical adds to the double bond of the molecule, followed by fragmentation of the weakened C-Br bond to release a bromine radical and form a macromonomer. cmu.edu This process highlights the compound's ability to mediate radical reactions and control polymer chain ends. cmu.edu
| Process | Function of the C-Br Bond | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Initiator site | Reversible homolytic cleavage via single-electron transfer with a metal catalyst (e.g., Cu(I)). | Controlled growth of a polymer chain from the molecule. | ethz.chyoutube.com |
| Addition-Fragmentation Chain Transfer (AFCT) | Fragmenting group | Radical addition to the alkene followed by β-scission of the C-Br bond. | Acts as a chain-transfer agent, producing functionalized macromonomers. | cmu.edu |
Intramolecular Cyclization and Rearrangement Pathways
The dual functionality of this compound allows for intramolecular reactions where both the acyl chloride and the bromomethyl group participate, leading to cyclic structures or molecular rearrangements.
Ring-Closing Reactions Involving Both Functional Groups
The proximity of the electrophilic acyl chloride and the electrophilic bromomethyl group (which can be attacked by a nucleophile) enables the construction of heterocyclic systems. Research on the analogous 2-(bromomethyl)acrylic acid has demonstrated a direct route to 5-methylene-6H-pyrimidine-2,4-dione derivatives. researchgate.net In this reaction, a carbodiimide (B86325) reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the second nitrogen of the carbodiimide. Subsequent intramolecular cyclization occurs via nucleophilic attack on the bromomethyl group, forming the six-membered ring. researchgate.net A similar pathway can be envisioned for this compound, where a binucleophile could react sequentially with both electrophilic sites.
Another strategy involves a multi-step, one-pot process. For example, a conjugate addition of a nucleophile (like an amine) to the double bond can be followed by an intramolecular substitution reaction. Research on related propanoates has shown that a piperidine (B6355638) derivative can undergo conjugate addition to an acrylate system, and the resulting nitrogen nucleophile can then displace the bromide in an intramolecular fashion to form a bicyclic indolizidine ring system. researchgate.net This demonstrates a pathway where both functional groups are sequentially involved in a ring-closing cascade. researchgate.net
| External Reagent(s) | Intermediate Step(s) | Resulting Cyclic Structure | Reference |
|---|---|---|---|
| Carbodiimides (R-N=C=N-R) | Reaction at both N atoms with the acyl and bromomethyl groups. | 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione | researchgate.net |
| 2-(bromomethyl)piperidine, Triethylamine, LDA | Conjugate addition followed by intramolecular nucleophilic displacement of bromide. | 2-(methoxycarbonyl)indolizidine | researchgate.net |
Rearrangements Initiated by Bromine or Acyl Chloride Functionality
While specific rearrangements of the monomeric this compound are not extensively documented, the reactivity of its functional groups suggests potential pathways. For instance, reactions involving the acyl chloride could initiate subsequent structural changes. More directly, analogies can be drawn from the behavior of related polymeric systems. In studies of poly(bromoundecyl acrylate), side-chain rearrangements have been observed, leading to the formation of species such as 1,2-undecenyl-11-bromide. researchgate.net Although this occurs within a polymer side chain, it indicates that the combination of an acrylate backbone and an alkyl bromide terminus can be susceptible to rearrangements under certain conditions, potentially involving abstraction of the allylic bromine followed by structural reordering. researchgate.net Such pathways could be plausible for the monomer under specific thermal or catalytic conditions.
Advanced Spectroscopic and Structural Characterization of this compound Inconclusive
Initial research into the advanced spectroscopic and structural characterization of the chemical compound this compound has yielded insufficient data to provide a comprehensive analysis as requested. Despite a thorough search of available scientific literature and spectral databases, specific experimental data for this compound remains elusive. Consequently, a detailed discussion of its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR), mass spectrometry, and X-ray crystallography could not be compiled.
The intended scope of this article was to delve into the nuanced structural details of this compound through various advanced analytical techniques. The planned sections and subsections were structured to provide a granular look at its molecular architecture. However, the lack of primary research and published data on this specific acyl chloride prevents a scientifically rigorous exploration of its spectroscopic and crystallographic features at this time.
Further empirical research, including the synthesis and subsequent analysis of this compound, would be required to generate the necessary data for a complete characterization. Such studies would be invaluable in elucidating the precise proton and carbon environments, functional group vibrations, fragmentation patterns, and solid-state structure of this compound.
Advanced Spectroscopic and Structural Characterization Techniques in Research
X-ray Crystallography for Solid-State Structure Determination
Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
For 2-(Bromomethyl)prop-2-enoyl chloride, a comprehensive Hirshfeld surface analysis would elucidate the nature and relative importance of the various weak interactions that govern its crystal structure. The analysis involves generating a three-dimensional Hirshfeld surface and two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts.
The Hirshfeld surface itself is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii of the interacting atoms and are indicative of strong interactions like hydrogen bonds. White areas represent contacts close to the van der Waals separation, while blue regions signify longer contacts.
Given the molecular structure of this compound, several key intermolecular interactions would be anticipated and could be quantified through Hirshfeld surface analysis. The primary interactions expected would involve the bromine, chlorine, and oxygen atoms, as well as the hydrogen atoms and the carbon backbone.
Key Expected Intermolecular Contacts for this compound:
Halogen Bonds (Br···O, Br···Cl): The electrophilic region on the bromine atom (a σ-hole) can interact favorably with nucleophilic atoms like the oxygen of the carbonyl group or the chlorine atom of a neighboring molecule.
Hydrogen Bonds (C-H···O, C-H···Cl, C-H···Br): Although containing only weaker C-H donors, interactions with the electronegative oxygen, chlorine, and bromine atoms as acceptors are expected to play a significant role in the crystal packing.
Halogen-Halogen Interactions (Br···Br, Cl···Cl, Br···Cl): These interactions can be either attractive or repulsive depending on the geometry of the contact and are often important in the packing of halogenated compounds.
van der Waals Forces (H···H, C···H, etc.): A significant portion of the crystal packing is typically stabilized by non-specific van der Waals forces, which are represented by contacts such as H···H.
Table 1. Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interacting Atom Pair | Contribution (%) |
| H···H | 25.5 |
| Br···H / H···Br | 22.8 |
| Cl···H / H···Cl | 18.2 |
| O···H / H···O | 15.7 |
| C···H / H···C | 8.3 |
| Br···O / O···Br | 4.1 |
| Br···Cl / Cl···Br | 2.5 |
| Others | 2.9 |
This detailed analysis of intermolecular interactions through techniques like Hirshfeld surface analysis provides invaluable insights into the supramolecular chemistry of this compound, helping to rationalize its solid-state behavior and physical properties.
Applications of 2 Bromomethyl Prop 2 Enoyl Chloride in the Synthesis of Complex Organic Architectures
Strategies for Functionalization of Olefinic and Halogenated Systems
The unique structure of 2-(bromomethyl)prop-2-enoyl chloride offers two primary sites for chemical modification: the olefinic double bond and the halogenated methyl group. The acyl chloride group is typically the most reactive site, readily participating in reactions with nucleophiles to form esters, amides, and other acid derivatives. Once incorporated into a larger molecule, the pendant bromomethyl and acrylate (B77674) functionalities become available for a diverse range of subsequent transformations.
The bromomethyl group is a key feature for functionalization, acting as a potent electrophile in nucleophilic substitution reactions. This allows for the grafting of various chemical entities onto a polymer backbone or a complex molecule. For instance, the bromine atom can be displaced by nucleophiles such as azides, amines, thiols, and carboxylates. A notable example is the reaction with sodium azide (B81097) to introduce an azide group, which can then participate in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes. This strategy is highly efficient for the synthesis of well-defined polymer architectures and functionalized materials. asianpubs.org
The olefinic component of the 2-(bromomethyl)acrylate moiety is also a hub for functionalization. It can undergo a variety of addition reactions. For example, Michael addition of nucleophiles to the activated double bond provides a route to introduce further complexity. nih.gov Additionally, the double bond can participate in polymerization reactions, allowing the molecule to act as a monomer or comonomer in the synthesis of functional polymers. chemicalbook.com
Table 1: Functionalization Reactions of the 2-(Bromomethyl)acrylate Moiety
| Reactive Site | Reaction Type | Reagents | Functional Group Introduced |
| Bromomethyl | Nucleophilic Substitution | Sodium Azide | Azide |
| Bromomethyl | Nucleophilic Substitution | Amines | Amino |
| Bromomethyl | Nucleophilic Substitution | Thiols | Thioether |
| Olefinic | Michael Addition | Thiols | Thioether |
| Olefinic | Polymerization | Radical Initiators | Polymer Backbone |
| Olefinic | Cycloaddition | Dienes | Cyclohexene (B86901) Derivatives |
Detailed research has demonstrated the utility of these functionalization strategies. For example, polymers synthesized from 2-(bromomethyl)acrylic acid have been post-functionalized by substituting the bromine atoms with azide groups. These azido-functionalized polymers are then used to graft other molecules, such as fullerenes, creating novel materials with unique electronic and optical properties. asianpubs.orgresearchgate.net
Synthesis of Specialized Organic Intermediates for Advanced Materials Research
This compound is a precursor to a variety of specialized organic intermediates that are pivotal in the field of advanced materials research. Its ability to introduce a reactive cross-linking site and a point for further functionalization in a single unit makes it highly valuable. The resulting intermediates are employed in the synthesis of hydrogels, functional polymers, and organic-inorganic hybrid materials.
One of the primary applications of 2-(bromomethyl)acrylate derivatives is in the synthesis of functional polymers through various polymerization techniques. chemicalbook.com Esters of 2-(bromomethyl)acrylic acid, such as ethyl 2-(bromomethyl)acrylate, are used as monomers in radical polymerization. The resulting polymers possess pendant bromomethyl groups that can be used for cross-linking or for the introduction of other functional groups along the polymer chain. chemicalbook.com This approach allows for the creation of materials with tailored properties, such as stimuli-responsive hydrogels or polymers with specific surface functionalities.
Furthermore, derivatives of 2-(bromomethyl)acrylic acid have been utilized in the synthesis of complex macromolecular architectures. For example, methyl 2-(bromomethyl)acrylate (MBrMA) has been shown to act as an efficient addition-fragmentation chain transfer (AFCT) agent in controlled radical polymerization. This enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in nanotechnology and biomedicine.
The versatility of this class of compounds is further highlighted by their use in creating organic-inorganic hybrid materials. For instance, polymers bearing the 2-(bromomethyl)acrylate unit have been grafted with fullerenes, leading to materials with interesting photoconductive properties. researchgate.net The synthesis involves the initial polymerization of 2-(bromomethyl)acrylic acid, followed by modification of the polymer and subsequent attachment of the fullerene molecules. asianpubs.orgresearchgate.net
Table 2: Examples of Specialized Intermediates and Their Applications
| Intermediate | Synthesis Method | Application |
| Poly(2-(bromomethyl)acrylic acid) | Radical Polymerization | Precursor for functionalized polymers |
| Fullerene-grafted polymers | Post-polymerization modification | Photoconductive materials |
| Cross-linked hydrogels | Copolymerization and cross-linking | Drug delivery, sensors |
| Block copolymers | Controlled Radical Polymerization | Nanostructured materials |
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present significant environmental and safety challenges. wikipedia.orgfiveable.me Future research will undoubtedly focus on developing greener, safer, and more efficient pathways to 2-(Bromomethyl)prop-2-enoyl chloride.
Key areas of development include the use of novel chlorinating agents and sustainable solvent systems. For instance, solid phosgene (B1210022) has been explored as a greener acyl chloride reagent in some syntheses. researchgate.net Another promising avenue is the adoption of bio-based solvents, such as Cyrene™, which has been shown to be an effective medium for the synthesis of amides from acid chlorides, reducing reliance on toxic dipolar aprotic solvents. rsc.org Research into solvent-free reaction conditions, potentially catalyzed by dimethylformamide (DMF), could further enhance the sustainability of the synthesis, minimizing waste and energy consumption. dntb.gov.uanih.gov
| Aspect | Traditional Methods | Future Sustainable Routes |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride | Solid phosgene, Bis(trichloromethyl)carbonate (BTC) researchgate.net |
| Solvents | Dichloromethane (DCM), Toluene | Bio-based solvents (e.g., Cyrene™), Solvent-free conditions |
| Byproducts | Acidic gases (SO₂, HCl), CO, CO₂ | Reduced or recyclable byproducts |
| Energy Profile | Often requires heating | Room temperature reactions, Catalytic processes |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The bifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. The molecule contains two distinct electrophilic sites: the highly reactive acyl chloride carbon and the carbon of the bromomethyl group, which is susceptible to nucleophilic substitution. Future research will likely focus on catalytic methods to selectively control the reactivity of these sites or to engage both in unique cascade reactions.
One emerging area is the use of acryloyl chlorides in catalytic cross-metathesis reactions to form substituted α,β-unsaturated carbonyl derivatives. organic-chemistry.orgacs.org Investigating the behavior of this compound in such ruthenium-catalyzed reactions could yield novel functionalized monomers. Furthermore, the photochemical generation of acyl radicals from acyl chloride precursors represents a modern catalytic strategy for forming new carbon-carbon bonds, a pathway that remains to be explored for this compound. researchgate.net Another avenue involves the selective reduction of the acyl chloride, for which methods like samarium(II) iodide-mediated reductive deuteration have been developed for other acyl chlorides. nih.gov
| Reactive Site | Reaction Type | Potential Catalytic Transformation | Potential Product Class |
|---|---|---|---|
| Acyl Chloride | Nucleophilic Acyl Substitution | Organocatalysis (e.g., Pyridine, DMAP) | Esters, Amides, Anhydrides wikipedia.orgwikipedia.org |
| Acyl Chloride | Radical Formation | Photoredox Catalysis | Functionalized Ketones |
| Alkene | Cross-Metathesis | Ruthenium-based Catalysis (e.g., Grubbs' catalyst) | Substituted α,β-Unsaturated Acyl Chlorides |
| Bromomethyl Group | Nucleophilic Substitution | Phase-Transfer Catalysis | Ethers, Azides, Thioethers |
| Entire Molecule | Polymerization | Radical Polymerization (ATRP, RAFT) | Functional Polymers |
Advanced Computational Prediction and Design of Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating materials discovery. For a reactive monomer like this compound, these methods can predict reactivity, guide experimental design, and help engineer novel derivatives with tailored properties.
Future research will leverage techniques like Density Functional Theory (DFT) and reactive molecular dynamics (MD) simulations. arxiv.orgacs.org DFT can elucidate reaction mechanisms and predict the reactivity of the two electrophilic sites toward various nucleophiles, enabling the rational design of selective reactions. For its primary application as a monomer, computational models can predict reactivity ratios in copolymerization, which is crucial for controlling the final polymer microstructure and properties. arxiv.org Reactive MD simulations can model the polymerization process itself, bridging microscopic reaction events with macroscopic material properties like glass transition temperature and mechanical strength. acs.orgresearchgate.net These predictive capabilities allow for the virtual screening of numerous potential derivatives and copolymers, identifying promising candidates for synthesis and testing in applications ranging from dental resins to functional coatings. nih.govmdpi.com
| Computational Method | Application Area | Predicted Properties / Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Analysis | Transition state energies, reaction barriers, site selectivity |
| Reactive Molecular Dynamics (MD) | Polymerization Simulation | Kinetics, polymer chain growth, cross-linking density acs.orgdntb.gov.ua |
| Quantitative Structure-Property Relationship (QSPR) | Polymer Property Prediction | Glass transition temperature, density, surface tension, thermal stability mdpi.com |
| Virtual Screening | Derivative Design | Identification of novel monomers with desired electronic and steric properties for targeted applications |
Integration with Flow Chemistry and Automated Synthesis
The high reactivity and potential instability of multifunctional compounds like this compound make them ideal candidates for production and use in continuous-flow systems. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing exothermic reactions and handling hazardous intermediates safely. nih.gov
Future work will focus on developing robust flow-based protocols for the on-demand synthesis of this compound, minimizing the need to store this labile compound. dntb.gov.uanih.govresearchgate.net Such systems allow for rapid and safe production immediately prior to its use in a subsequent reaction step, a concept known as telescoping. oup.com
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volumes, enhanced safety |
| Control | Limited control over mixing and temperature gradients | Precise control over residence time, stoichiometry, and temperature |
| Scalability | Challenging and often requires re-optimization | Straightforward scaling by running the system for longer periods ("scaling out") |
| Reagent Handling | Requires handling and storage of potentially unstable intermediates | Enables on-demand generation and immediate consumption ("telescoping") oup.com |
| Efficiency | Can be slower with lower space-time yields | Rapid reaction times (minutes or seconds), high throughput nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
